rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis
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Overview
Description
rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis: is a racemic mixture of two enantiomers, which means it contains equal amounts of both (2R,3R) and (2S,3S) forms. This compound is a pyrrolidine derivative with a tert-butyl group at the 2-position and a hydroxyl group at the 3-position. The “cis” configuration indicates that the tert-butyl and hydroxyl groups are on the same side of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis can be achieved through several methods. One common approach involves the use of a Mukaiyama aldol reaction, where the silyl enol ether of a suitable precursor reacts with an aldehyde under specific conditions . The reaction typically requires a Lewis acid catalyst and is conducted at low temperatures to ensure stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the resolution of racemic mixtures into their enantiomerically pure forms can be achieved through chiral chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-tert-butylpyrrolidin-3-one.
Reduction: Formation of 2-tert-butylpyrrolidin-3-amine.
Substitution: Formation of 2-tert-butylpyrrolidin-3-yl tosylate.
Scientific Research Applications
rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
- rac-(2R,3R)-2-propylpiperidin-3-ol, cis
- rac-(2R,3R)-2-benzylpyrrolidin-3-ol, cis
- rac-(2R,3R)-2-methylpiperidin-3-amine, cis
Comparison: rac-(2R,3R)-2-tert-butylpyrrolidin-3-ol, cis is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and interaction with other molecules. This distinguishes it from similar compounds that may have different alkyl or aryl groups, affecting their chemical and biological properties .
Properties
CAS No. |
2408937-44-8 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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